molecular formula C16H16N2O5 B1212992 N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide

N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide

Cat. No. B1212992
M. Wt: 316.31 g/mol
InChI Key: NHBHUPPOSSJZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide is a carbohydrazide. It has a role as an EC 3.1.26.13 (retroviral ribonuclease H) inhibitor. It derives from a benzohydrazide.

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Antioxidant Ability : A study focused on synthesizing derivatives that include the 2,6-dimethoxyphenol moiety, similar to the structure of N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide. These compounds exhibited significant free-radical scavenging ability, demonstrating their potential as antioxidants (Ali, 2015).

Insulin-like Activity

  • Oxidovanadium(V) Complexes and Insulin-like Activity : Research on new oxidovanadium(V) complexes with a similar aroylhydrazone ligand revealed insulin-like activity. These complexes significantly decreased blood glucose levels in diabetic mice without altering levels in normal mice (Zhou et al., 2019).

Antimicrobial and Antifungal Properties

  • Potential Bioactive Schiff Base Compounds : Schiff base compounds with structures similar to N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide showed remarkable activities in antibacterial, antifungal, and antioxidant screenings. These compounds also demonstrated interaction with salmon sperm DNA, suggesting their potential in antimicrobial applications (Sirajuddin et al., 2013).

Anticancer Properties

  • Ligand-Based Design and Antimicrobial Activity : N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for antimicrobial activity. Some derivatives showed promising antibacterial and antifungal activities, indicating potential use in antimicrobial and possibly anticancer treatments (Eldin et al., 2022).

Molecular Docking and Theoretical Studies

  • Molecular Docking on Antioxidant Activity : A theoretical investigation of Schiff bases, similar to N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide, highlighted their antioxidant behavior and potential inhibition of xanthine oxidase, an enzyme involved in oxidative stress (Ardjani & Mekelleche, 2017).

Antitumor Studies

  • Antitumor Benzothiazoles Research : Although not directly related to N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide, this study investigates the antitumor properties of benzothiazoles, indicating a broader scope for exploring similar compounds in cancer research (Kashiyama et al., 1999).

Nanoparticle Formulations

  • Polymeric and Solid Lipid Nanoparticles : This study on carbendazim and tebuconazole nanoparticles in agriculture might provide insights into the potential encapsulation of N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide in similar delivery systems (Campos et al., 2015).

properties

Product Name

N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C16H16N2O5/c1-22-12-8-5-9-13(23-2)14(12)16(21)18-17-15(20)10-6-3-4-7-11(10)19/h3-9,19H,1-2H3,(H,17,20)(H,18,21)

InChI Key

NHBHUPPOSSJZSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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